molecular formula C8H9N3O2 B1642092 5,7-Dimethoxyimidazo[1,2-C]pyrimidine

5,7-Dimethoxyimidazo[1,2-C]pyrimidine

Cat. No.: B1642092
M. Wt: 179.18 g/mol
InChI Key: XPWFMIFPXPFSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxyimidazo[1,2-C]pyrimidine is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,7-dimethoxyimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-6-9-3-4-11(6)8(10-7)13-2/h3-5H,1-2H3

InChI Key

XPWFMIFPXPFSBU-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CN2C(=N1)OC

Canonical SMILES

COC1=CC2=NC=CN2C(=N1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.5 g (0.01 mole) of 4-amino-2,6-dimethoxypyrimidine and 3.0 g (0.015 mole) of 50% aqueous chloroacetaldehyde in 20 ml of water was heated at 80° C. for one hour, and was then cooled with an ice bath with concomitant neutralization with sodium bicarbonate. The solid which formed was separated by filtration and recrystallized from cyclohexane with treatment with decolorizing charcoal. White crystals of 5,7-dimethoxyimidazo[1,2-c]pyrimidine, m.p. 120°-121° C., were obtained. Analysis: Calculated for C8H9N3O2 : %C, 53.6; %H, 5.1; %N, 23.5; Found: %C, 53.5; %H, 5.0; %N, 23.6. The structural assignment was confirmed by infrared and nuclear magnetic resonance spectral analyses.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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